molecular formula C26H22N4O4 B2779263 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1291858-08-6

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Cat. No. B2779263
CAS RN: 1291858-08-6
M. Wt: 454.486
InChI Key: POOCRCCFPXKJFC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring and a phthalazin-1(2H)-one ring . The presence of the 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 1,2,4-oxadiazole ring is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom . The phthalazin-1(2H)-one ring is a bicyclic ring that contains two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Based on its structure, it’s likely that this compound would be a solid at room temperature . The presence of the 1,2,4-oxadiazole and phthalazin-1(2H)-one rings could potentially make this compound relatively stable .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of our compound of interest, resulting in moderate yield due to the retro-Michael reaction. Both synthetic reactions—the preparation of chalcone and the triazole Michael addition to chalcone—demonstrate good green metrics .

Microbial Fuel Cells (MFCs)

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one: has been used as a fuel in microbial fuel cells (MFCs) to generate power. Its unique properties contribute to efficient energy conversion in these systems .

Host-Guest Chemistry

Veratrole alcohol, a derivative of our compound, serves as a raw material for the synthesis of cyclotriveratrylene . Cyclotriveratrylene is widely used in host-guest chemistry due to its ability to form inclusion complexes with various guest molecules .

Bioactive Compound Exploration

The compound’s structural characteristics make it easier to bind with target molecules. As a result, it holds potential as a bioactive compound. Researchers have synthesized derivatives of this compound, exploring their biological effects and stability .

Aza-Michael Reactions

The aza-Michael reaction, an atom-efficient synthetic protocol, provides access to valuable precursors of bioactive compounds. Our compound can participate in this type of transformation, leading to β-aminocarbonyl derivatives .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If this compound shows promising biological activity, it could potentially be developed into a new drug .

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-15-9-11-18(13-16(15)2)30-26(31)20-8-6-5-7-19(20)23(28-30)25-27-24(29-34-25)17-10-12-21(32-3)22(14-17)33-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOCRCCFPXKJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

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